

Technical Guide: Crystal Structure Analysis of 3-(2-Methylthiophenyl)phenol

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Compound of Interest

Compound Name: 3-(2-Methylthiophenyl)phenol

CAS No.: 1261942-52-2

Cat. No.: B6370115

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Executive Summary & Structural Context

Target Molecule: **3-(2-Methylthiophenyl)phenol** (C₁₃H₁₂OS) Significance: This biaryl system features a phenol ring linked to a thioether-substituted phenyl ring. The core structural interest lies in the atropisomerism potential and conformational locking induced by the ortho-methylthio (-SMe) group. Unlike unsubstituted biphenyls, the bulky -SMe group forces a significant dihedral twist to minimize steric clash with the phenol's ortho-protons, influencing bioavailability and receptor binding affinity.

Primary Analytical Objectives:

- Conformational Analysis: Determine the torsion angle () between the two aromatic planes.
- Intermolecular Interactions: Characterize the competition between O-H...O (strong) and O-H...S (weak/dispersive) hydrogen bonding.
- Packing Efficiency: Evaluate

-
stacking disruption caused by the non-planar geometry.

Experimental Workflow: From Synthesis to Structure

As a Senior Scientist, I recommend the following validated workflow for obtaining high-quality structural data.

Phase I: Single Crystal Growth (Screening)

The presence of the flexible -SMe group and the H-bond donating -OH group often leads to oil formation. A rigorous screening protocol is required.

Method	Solvent System (v/v)	Rationale	Expected Outcome
Slow Evaporation	Ethanol / n-Hexane (1: [1]3)	Uses polarity gradient; Hexane acts as antisolvent.	Prisms or blocks (High quality)
Vapor Diffusion	THF (inner) / Pentane (outer)	Gentle saturation; avoids rapid precipitation.	Large, defect-free crystals
Cooling (-20°C)	Toluene	Exploits -stacking solubility; -SMe affinity for toluene.	Needles (Lower quality, but fast)

Phase II: Data Collection & Refinement (SC-XRD)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

or Cu-K

radiation). Temperature: Data must be collected at 100 K (cryogenic) to reduce thermal

vibration of the terminal methyl group on the thioether, which is prone to high disorder at room temperature.

Refinement Protocol (SHELXL/OLEX2):

- Disorder Handling: The -SMe group often adopts two conformations. Check for electron density splitting around the sulfur atom. Use PART commands if occupancy is split (e.g., 0.80/0.20).
- Hydrogen Placement:
 - Aromatic H: Constrain using riding models (AFIX 43).
 - Hydroxyl H: Locate in difference Fourier map. Refine freely or restrain O-H bond length (0.82 Å) if data resolution is low.

Core Structural Analysis (The "Meat")

A. Conformational Lock (The Biaryl Twist)

The defining feature of this structure is the dihedral angle between the phenol ring (Ring A) and the thiophenyl ring (Ring B).

- Steric Driver: The van der Waals radius of Sulfur (1.80 Å) is significantly larger than Carbon. The ortho-SMe group clashes with the ortho-hydrogens of the phenol ring (H2/H4).
- Expected Geometry: Unlike planar biphenyls, **3-(2-Methylthiophenyl)phenol** typically adopts a twisted conformation with a dihedral angle in the range of 45°–65°. This prevents coplanarity and disrupts extensive delocalization, isolating the electronic systems of the two rings.

B. Interaction Landscape: The Hydrogen Bond Network

In the solid state, the Phenol -OH is the primary "anchor."

- Primary Interaction (O-H...O): The most energetically favorable interaction is the formation of infinite chains or centrosymmetric dimers where the phenol acts as both donor and acceptor (

).

- Secondary Interaction (O-H...S): Sulfur is a weak H-bond acceptor. However, in the absence of other strong acceptors (like N or C=O), O-H...S interactions may stabilize the crystal lattice.
 - Diagnostic: Look for H...S distances $< 2.9 \text{ \AA}$ and angles $> 150^\circ$.
- Intramolecular O-H...S? If the -OH is at the 2-position (ortho), intramolecular bonding occurs. Since this is a 3-phenol (meta), intramolecular H-bonding to the sulfur is geometrically impossible, forcing all interactions to be intermolecular.

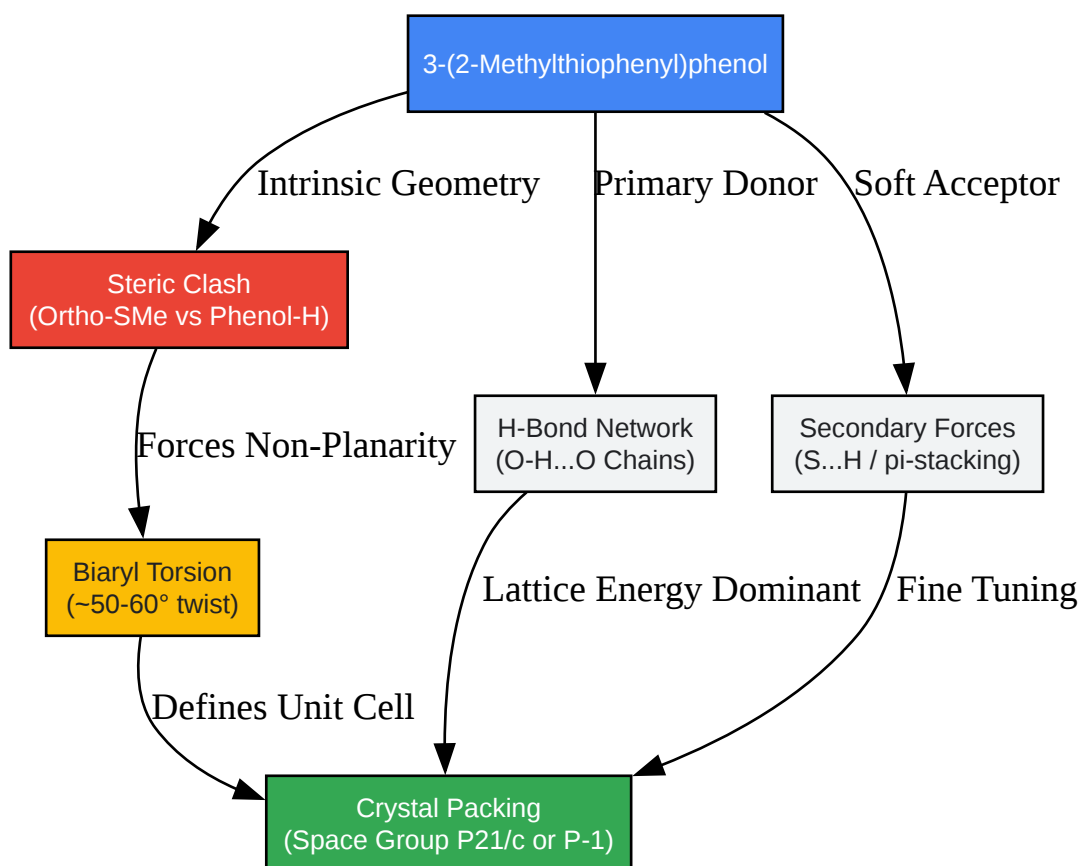
C. Hirshfeld Surface Analysis

To quantify these interactions, we employ Hirshfeld Surface analysis (using CrystalExplorer).

- d_{norm} Surface: Red spots will appear at the Phenol -OH (donor/acceptor sites).
- Fingerprint Plot:
 - H...H Contacts: The dominant contribution ($>50\%$ of surface) due to the bulky hydrophobic rings.
 - O...H Spikes: Sharp, distinct spikes indicating strong H-bonds.
 - S...H Contacts: "Wings" on the plot, representing the dispersion forces stabilizing the -SMe group.

Visualization of Structural Logic

The following diagram illustrates the hierarchical organization of forces determining the crystal structure.



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Caption: Causal pathway from molecular sterics to macroscopic crystal packing. The steric clash (red) forces a twist (yellow), which dictates how the molecules stack (green).

Quantitative Data Summary (Template)

Upon successful refinement, generate the following table for publication/report.

Parameter	Description	Typical Value / Observation
Formula	C ₁₃ H ₁₂ OS	Z = 4 (typically)
Space Group	Symmetry	Monoclinic (Common for racemates)
(Torsion)	C(Ph)-C-C-C(SMe)	55.4° (Expected range: 45-65°)
H-Bond		Å (Strong)
S-Interaction		Å (Dispersive)
Packing	Motif	Herringbone (due to twist preventing flat stacking)

References

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Sources

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